molecular formula C4H10ClNO3 B2905646 3-Amino-2-hydroxybutanoic acid;hydrochloride CAS No. 2243516-28-9

3-Amino-2-hydroxybutanoic acid;hydrochloride

Cat. No.: B2905646
CAS No.: 2243516-28-9
M. Wt: 155.58
InChI Key: GNOCKVJSXPCGKD-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative characterized by a four-carbon backbone with an amino group at position 3, a hydroxyl group at position 2, and a hydrochloride salt formation. Its molecular formula is C₄H₁₀ClNO₃ (exact structure dependent on stereochemistry).

Properties

IUPAC Name

3-amino-2-hydroxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOCKVJSXPCGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L(-)-Alloisothreonine hydrochloride typically involves the stereoselective synthesis of threonine derivatives. One common method is the asymmetric synthesis using chiral catalysts or starting materials. The reaction conditions often include controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of L(-)-Alloisothreonine hydrochloride may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired isomer with high yield and purity. The fermentation broth is then subjected to purification processes, including crystallization and filtration, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L(-)-Alloisothreonine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while substitution reactions can produce various functionalized threonine derivatives.

Scientific Research Applications

L(-)-Alloisothreonine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Researchers use it to study protein synthesis and enzyme activity.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of L(-)-Alloisothreonine hydrochloride involves its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in enzyme catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 3-amino-2-hydroxybutanoic acid hydrochloride, differing in substituents, stereochemistry, or functional groups:

Compound Name CAS No. Molecular Formula Key Structural Features Reference ID
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride Not provided C₉H₁₇ClN₂O₂ Cyclobutyl substituent at position 4; amide group
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 269726-85-4 C₁₁H₁₂ClN₂O₂ 4-cyanophenyl substituent; R-configuration
Methyl 2-amino-3-methylbutanoate hydrochloride 5619-05-6 C₆H₁₄ClNO₂ Methyl ester at carboxyl group; branched chain
4-(Dimethylamino)butanoic acid hydrochloride Not provided C₆H₁₄ClNO₂ Dimethylamino group at position 4
Yohimbine hydrochloride 146-48-5 C₂₁H₂₇ClN₂O₃ Indole alkaloid backbone; α₂-adrenergic antagonist


Key Observations :

  • Functional Group Modifications: Methyl ester derivatives (e.g., Methyl 2-amino-3-methylbutanoate hydrochloride) exhibit increased lipophilicity compared to carboxylic acid counterparts, influencing bioavailability .
  • Stereochemical Impact: The (R)-configuration in 3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride may confer selectivity in chiral recognition processes .

Physicochemical Properties

Solubility and Stability
  • 3-Amino-2-hydroxybutanoic acid hydrochloride: High water solubility due to ionic hydrochloride salt formation; stability in acidic conditions inferred from analogous compounds like Nicardipine hydrochloride (stable at pH < 5) .
  • Methyl 2-amino-3-methylbutanoate hydrochloride: Reduced aqueous solubility compared to free acids but enhanced membrane permeability .
  • Yohimbine hydrochloride : Moderate solubility in water (44.6 mg/mL at pH 3.3) but lower at neutral pH (0.7 mg/mL), similar to nitrosourea derivatives .
Spectroscopic Data
  • ATR-FTIR Profiles: Betaine hydrochloride (a related hydrochloride salt) shows characteristic peaks at 2500–3000 cm⁻¹ (N-H stretching) and 1700 cm⁻¹ (C=O), which may overlap with 3-amino-2-hydroxybutanoic acid hydrochloride .
Enzyme Inhibition
  • 3-Amino-2-hydroxybutanoic acid hydrochloride: Potential acetylcholinesterase (AChE) inhibition inferred from structural similarity to donepezil hydrochloride (IC₅₀ = 6.3 nM) .
  • Yohimbine hydrochloride : Demonstrated α₂-adrenergic receptor antagonism, contrasting with lidamidine hydrochloride (α₂-agonist) .
Antitumor and Antimicrobial Activity
  • ACNU hydrochloride : A nitrosourea derivative with antitumor activity against gliomas (maximum increased lifespan >400% in murine models) .
  • Chlortetracycline hydrochloride : Broad-spectrum antibiotic activity via ribosomal binding; anti-inflammatory properties via neutrophil inhibition .

Research Findings and Implications

Structure-Activity Relationships: The presence of a hydroxyl group in 3-amino-2-hydroxybutanoic acid hydrochloride may enhance hydrogen bonding with biological targets compared to methyl esters or dimethylamino derivatives .

Therapeutic Potential: Analogues like cilengitide hydrochloride (integrin inhibitor) and ACNU hydrochloride (antineoplastic agent) highlight the versatility of hydrochloride salts in drug development .

Safety Considerations: Neutral red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride) exhibits light-induced mutagenicity, underscoring the need for rigorous toxicity profiling of amino-substituted hydrochlorides .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-2-hydroxybutanoic acid hydrochloride, and what key reaction conditions influence yield?

  • Answer: The synthesis typically involves functional group modifications such as chlorination or esterification followed by salt formation. For example, chlorination of 2-aminobutanoic acid derivatives using thionyl chloride (SOCl₂) under reflux conditions is a standard method, followed by treatment with hydrochloric acid to form the hydrochloride salt . Esterification of hydroxyl groups (e.g., using methanol) and subsequent HCl addition can also yield the target compound . Purification via crystallization or chromatography ensures high purity .

Q. What spectroscopic techniques are employed to characterize 3-Amino-2-hydroxybutanoic acid hydrochloride, and what key spectral features confirm its structure?

  • Answer: Nuclear Magnetic Resonance (¹H-NMR) is critical for confirming stereochemistry and functional groups. For instance, methyl ester protons appear as singlets (~3.79 ppm), while amine protons resonate as broad peaks (~9.00 ppm) in DMSO-d₆ . Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carboxyl (1700–1750 cm⁻¹) groups. Mass spectrometry (MS) validates molecular weight, and InChI keys from PubChem provide structural verification .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-Amino-2-hydroxybutanoic acid hydrochloride be achieved, and what analytical methods validate stereochemical purity?

  • Answer: Enantioselective routes like asymmetric Michael addition or chiral precursor reactions are employed. For example, using (S)- or (R)-configured starting materials ensures stereochemical control . Chiral High-Performance Liquid Chromatography (HPLC) or polarimetry quantifies enantiomeric excess (>98% ee). X-ray crystallography may resolve absolute configuration .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis, and how do parameters like solvent choice and catalyst affect enantiomeric excess?

  • Answer: Solvent polarity (e.g., dioxane vs. ethanol) impacts reaction kinetics and enantioselectivity. Catalysts like palladium on carbon enhance reduction efficiency but require careful pH control to avoid racemization . Continuous flow reactors improve scalability and reduce side reactions, while automated purification systems maintain consistency .

Q. How should researchers address discrepancies in reported biological activities of stereoisomers of 3-Amino-2-hydroxybutanoic acid hydrochloride?

  • Answer: Contradictions often arise from impurities or incomplete stereochemical resolution. Rigorous purity assays (e.g., HPLC-MS) and receptor-binding studies (e.g., GABA receptor assays) clarify bioactivity differences. For example, (S)-isomers may show higher receptor affinity than (R)-counterparts due to spatial compatibility .

Methodological and Data Analysis Questions

Q. What in vitro models are suitable for studying the interaction of 3-Amino-2-hydroxybutanoic acid hydrochloride with neurotransmitter receptors?

  • Answer: Radioligand binding assays using rat brain homogenates or transfected HEK293 cells expressing human GABA receptors are standard. Competitive inhibition experiments with [³H]-GABA quantify IC₅₀ values, while fluorescence polarization assays monitor conformational changes .

Q. What factors influence the stability of 3-Amino-2-hydroxybutanoic acid hydrochloride under different storage conditions, and how can degradation products be monitored?

  • Answer: Moisture and light accelerate hydrolysis of the hydrochloride salt. Storage at −20°C in desiccated amber vials is recommended. Stability-indicating HPLC methods detect degradation products like 3-amino-2-hydroxybutanoic acid (parent compound) or oxidized derivatives .

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